Teloxantrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de la téloxantrone implique plusieurs étapes, notamment la formation du noyau anthrapyrazole. La voie de synthèse commence généralement par la condensation d'un dérivé d'anthraquinone avec un dérivé d'hydrazine pour former le noyau anthrapyrazole. Ceci est suivi par diverses modifications de groupes fonctionnels pour obtenir la structure finale . Les méthodes de production industrielles impliquent souvent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, notamment l'utilisation de solvants spécifiques, de catalyseurs et de contrôles de température .

Analyse Des Réactions Chimiques

La téloxantrone subit plusieurs types de réactions chimiques, notamment :

Oxydation : La téloxantrone peut être oxydée pour former divers métabolites.

Réduction : Le composé peut subir des réactions de réduction, en particulier en présence d'agents réducteurs.

Substitution : La téloxantrone peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs.

Applications De Recherche Scientifique

Breast Cancer Treatment

Teloxantrone has been evaluated in several clinical trials for its effectiveness against breast cancer. Phase II studies reported modest overall activity, with response rates ranging from 15% to 20% among patients with metastatic breast cancer. Notably, complete remissions were observed in some cases, demonstrating its potential as an effective treatment option .

Lung Cancer

Research indicates that this compound exhibits significant inhibitory effects on lung cancer cells by targeting telomerase activity. In vitro studies revealed that it has a lower IC50 value compared to other reference compounds, suggesting higher potency against lung cancer cells .

Combination Therapies

This compound has also been studied in combination with other chemotherapeutic agents to enhance its efficacy. For instance, combining it with traditional anthracyclines has shown promising results in preclinical models, potentially reducing the required dosages of both agents while maintaining therapeutic effectiveness.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Cancer Type | Response Rate | Notable Findings |

|---|---|---|---|

| Phase II | Breast Cancer | 15-20% | Modest activity; some complete remissions reported |

| Preclinical | Lung Cancer | High potency | IC50 values significantly lower than reference drugs |

| Combination Trial | Various Cancers | Varies | Enhanced efficacy when combined with anthracyclines |

Case Study Example:

In a notable case study involving a patient with metastatic breast cancer who had undergone multiple prior treatments, this compound was administered as part of a clinical trial. The patient exhibited a partial response after three cycles of treatment, with significant tumor reduction noted on imaging studies. This case highlights the potential of this compound as an option for patients with limited treatment alternatives.

Mécanisme D'action

Teloxantrone exerts its effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . This leads to the formation of DNA crosslinks and strand breaks, ultimately inhibiting DNA replication and repair . The compound also interferes with ribonucleic acid (RNA) and protein synthesis .

Comparaison Avec Des Composés Similaires

La téloxantrone est similaire à d'autres composés anthrapyrazole, tels que la mitoxantrone et la piroxantrone . La téloxantrone est unique dans ses modifications spécifiques au noyau anthrapyrazole, qui améliorent ses propriétés d'intercalation de l'ADN et d'inhibition de la topoisomérase II . D'autres composés similaires comprennent :

Mitoxantrone : Un autre intercalateur de l'ADN et inhibiteur de la topoisomérase II utilisé dans le traitement du cancer.

Piroxantrone : Structure et fonction similaires à celles de la téloxantrone, avec des modifications des chaînes latérales de base.

Les caractéristiques structurales uniques de la téloxantrone et son activité antitumorale puissante en font un composé précieux dans la recherche scientifique et les applications médicales.

Activité Biologique

Teloxantrone, a synthetic anthraquinone derivative, is recognized for its significant biological activity, particularly in the field of oncology. This compound exhibits various mechanisms of action that contribute to its potential as an anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

1. Telomerase Inhibition

this compound preferentially inhibits telomerase activity, an enzyme frequently overexpressed in cancer cells. By inhibiting telomerase, this compound triggers DNA damage and apoptosis in tumor cells. Research indicates that among various compounds tested, this compound derivatives showed significant inhibitory effects on telomerase activity, with an IC50 value of 9.61 ± 0.93 µM for one variant (TXT4), which is substantially lower than the reference compound BIBR1532 (64.11 ± 2.53 µM) .

2. DNA Intercalation and Cross-linking

this compound intercalates into DNA, leading to the formation of DNA cross-links and strand breaks. This mechanism is critical for its anticancer activity as it disrupts the integrity of the genetic material within cancer cells .

3. Induction of Apoptosis

The compound induces apoptotic cell death through both extrinsic and intrinsic pathways. In lung cancer cell lines, this compound was shown to activate DNA damage response pathways involving ATM/Chk2 and ATR/Chk1 cascades .

Table 1: Summary of Biological Activity Studies on this compound

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating various cancers:

Case Study 1: Lung Cancer

A study evaluated the effects of this compound on lung cancer cell lines. Results demonstrated that treatment led to a significant increase in apoptotic cell death compared to control groups, indicating its potential effectiveness in clinical settings.

Case Study 2: Advanced Malignancies

In a clinical trial involving patients with advanced malignancies, this compound was administered as part of a combination therapy regimen. The trial reported a notable reduction in tumor size in several patients, with manageable side effects .

Propriétés

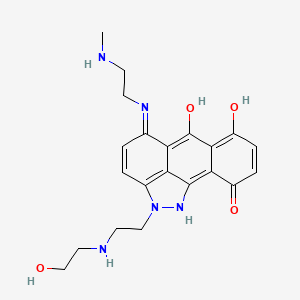

Numéro CAS |

91441-48-4 |

|---|---|

Formule moléculaire |

C21H25N5O4 |

Poids moléculaire |

411.5 g/mol |

Nom IUPAC |

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |

InChI |

InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3 |

Clé InChI |

WOPAVGQTOMNFGS-UHFFFAOYSA-N |

SMILES |

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O |

SMILES canonique |

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.